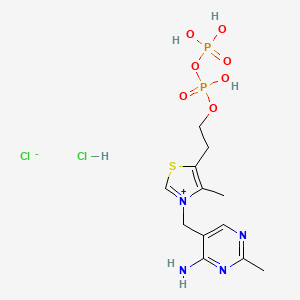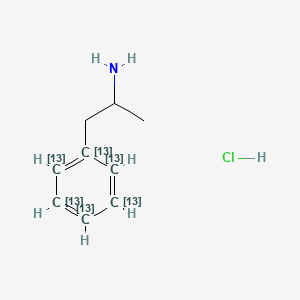
Enrofloxacin N-Oxide Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Enrofloxacin N-Oxide Hydrochloride is a derivative of enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine. This compound is known for its broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria. This compound is particularly valued for its enhanced solubility and stability compared to its parent compound, making it a promising candidate for various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Enrofloxacin N-Oxide Hydrochloride involves the oxidation of enrofloxacin. A common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction typically takes place in an aqueous medium at a temperature range of 20-40°C. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including chromatography and spectroscopy, to confirm its chemical structure and purity .
Análisis De Reacciones Químicas
Types of Reactions: Enrofloxacin N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more stable derivatives.
Reduction: Under specific conditions, it can be reduced back to enrofloxacin.
Substitution: The piperazine ring in the molecule can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Further oxidized derivatives.
Reduction: Enrofloxacin.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Enrofloxacin N-Oxide Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its antibacterial properties and its effects on bacterial DNA gyrase and topoisomerase IV.
Medicine: Investigated for its potential use in treating bacterial infections in animals.
Industry: Utilized in the development of new veterinary drugs and formulations
Mecanismo De Acción
Enrofloxacin N-Oxide Hydrochloride exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The compound’s enhanced solubility allows for better absorption and distribution in the target organism, increasing its efficacy .
Comparación Con Compuestos Similares
Enrofloxacin: The parent compound, less soluble but widely used in veterinary medicine.
Ciprofloxacin: Another fluoroquinolone with similar antibacterial activity but different pharmacokinetic properties.
Norfloxacin: A fluoroquinolone with a narrower spectrum of activity compared to enrofloxacin
Uniqueness: Enrofloxacin N-Oxide Hydrochloride stands out due to its enhanced solubility and stability, making it more effective in certain applications. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C19H23ClFN3O4 |
|---|---|
Peso molecular |
411.9 g/mol |
Nombre IUPAC |
1-cyclopropyl-7-(4-ethyl-4-oxidopiperazin-4-ium-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H22FN3O4.ClH/c1-2-23(27)7-5-21(6-8-23)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-22(16)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);1H |
Clave InChI |
MASDIXGUGDVQMU-UHFFFAOYSA-N |
SMILES canónico |
CC[N+]1(CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methanesulfonyl-2-azaspiro[3.3]heptane](/img/structure/B13422653.png)
![Methyl 3-[(3-methoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13422658.png)


![2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13422681.png)




![4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13422701.png)


![1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene](/img/structure/B13422726.png)
